molecular formula C6H14N2O B2868750 (R)-(4-Methylmorpholin-2-yl)methanamine CAS No. 757910-97-7

(R)-(4-Methylmorpholin-2-yl)methanamine

Cat. No. B2868750
CAS RN: 757910-97-7
M. Wt: 130.191
InChI Key: SOBFKNVNVLNAJQ-ZCFIWIBFSA-N
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Description

Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with the formula (CH2)6N4. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane .


Synthesis Analysis

Methenamine was discovered by Aleksandr Butlerov in 1859. It is prepared industrially by combining formaldehyde and ammonia .


Molecular Structure Analysis

The molecule has a tetrahedral cage-like structure, similar to adamantane. Four vertices are occupied by nitrogen atoms, which are linked by methylene groups .


Physical And Chemical Properties Analysis

Methenamine is a white crystalline solid with a fishy, ammonia-like odor. It has a density of 1.33 g/cm3 (at 20 °C) and a melting point of 280 °C .

Scientific Research Applications

Catalysis and Material Science

One area of application is in the development of new palladium (Pd)II and platinum (Pt)II complexes, which have shown promise in anticancer activity. These complexes, derived from Schiff base ligands including (R)-(4-Methylmorpholin-2-yl)methanamine analogs, have demonstrated strong DNA-binding affinity and significant cytotoxic activity against various human cancerous cell lines. Further studies are needed to fully understand their selective toxicity and mechanism of action (Mbugua et al., 2020).

Biochemical Applications

Another research avenue explores novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds have been identified as potential antidepressants due to their ability to preferentially stimulate ERK1/2 phosphorylation, showing robust antidepressant-like activity in animal models. This underscores the compound's relevance in designing new treatments for depression with possibly fewer side effects (Sniecikowska et al., 2019).

Energy and Environment

Research also extends to the environmental and energy sectors, particularly in biodiesel production and carbon dioxide methanation. The ionic liquid 4-allyl-4-methylmorpholin-4-ium bromine, similar in structure to this compound, has been used as a catalyst in biodiesel production, achieving high yields under microwave-assisted conditions. This process is noted for its energy efficiency and potential for sustainable fuel production (Lin et al., 2013).

Mechanism of Action

In an acidic environment, methenamine is converted to ammonia and formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids .

Safety and Hazards

Methenamine is considered highly combustible and harmful. It’s important to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

Methenamine is being reintroduced as a viable and efficacious non-antibiotic management strategy for UTI prevention . It is as effective in UTI prevention as prophylactic antibiotics with a low side effect burden .

properties

IUPAC Name

[(2R)-4-methylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFKNVNVLNAJQ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@@H](C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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